Unveiling the In Vitro Mechanism of Action of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine: A Structural and Pharmacological Guide
Unveiling the In Vitro Mechanism of Action of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine: A Structural and Pharmacological Guide
Executive Summary
1-Cyclohexyl-5-nitro-1H-indazol-3-amine (CNIA) represents a highly functionalized derivative within the privileged 1H-indazol-3-amine chemical class. Indazole-3-amines are cornerstone scaffolds in modern medicinal chemistry, primarily functioning as Type I (ATP-competitive) kinase inhibitors[1]. This technical whitepaper dissects the in vitro mechanism of action of CNIA, contextualizing its structural pharmacology, intracellular target engagement, and downstream functional signaling inhibition. Designed for drug development professionals, this guide establishes self-validating experimental workflows to accurately profile this compound and its analogs against high-value targets such as Leucine-Rich Repeat Kinase 2 (LRRK2) and multi-target Receptor Tyrosine Kinases (RTKs)[2],[3].
Structural Pharmacology & Binding Kinetics
To understand the in vitro behavior of CNIA, one must analyze the causality behind its specific functional groups. The molecule is engineered to exploit the highly conserved ATP-binding pocket of protein kinases through three distinct structural vectors:
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The 1H-indazol-3-amine Core (Hinge Binder): The indazole core acts as the primary anchor. The N2 atom (hydrogen bond acceptor) and the 3-amino group (hydrogen bond donor) form a critical bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Asp/Glu and Val/Leu residues)[4],[3].
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The 1-Cyclohexyl Substitution (Hydrophobic Pocket): The bulky, lipophilic cyclohexyl ring at the N1 position is directed toward the hydrophobic pocket adjacent to the ATP-binding site. This substitution serves a dual purpose: it enhances kinase selectivity by exploiting subtle volumetric differences in hydrophobic pockets across the kinome, and it significantly increases the compound's lipophilicity, driving passive cellular permeability[2].
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The 5-Nitro Group (Electronic & Steric Modulator): The strongly electron-withdrawing nitro group at the C5 position lowers the pKa of the indazole system, strengthening the hinge-region hydrogen bonds. Furthermore, it projects into the solvent-exposed ribose-binding pocket, where it can engage in polar interactions or displace high-energy water molecules, thereby increasing the thermodynamic favorability of binding.
In Vitro Mechanism of Action: Pathway Intervention
In an in vitro setting, CNIA operates as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding cleft, it sterically occludes the transfer of the γ -phosphate from ATP to the serine/threonine or tyrosine residues of downstream substrates. In the context of neurodegenerative disease models (e.g., Parkinson's disease), indazole-based inhibitors block LRRK2 autophosphorylation (Ser1292) and the subsequent phosphorylation of Rab GTPases (e.g., Rab10 at Thr73)[4].
Fig 1. ATP-competitive inhibition of kinase signaling by 1-Cyclohexyl-5-nitro-1H-indazol-3-amine.
Self-Validating Experimental Workflows
To rigorously evaluate the mechanism of action of CNIA, researchers must employ an orthogonal testing cascade. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Biochemical Potency via TR-FRET
Objective: Determine the intrinsic biochemical IC50 of CNIA against isolated kinase domains. Causality: Standard luminescence assays (like Kinase-Glo) are prone to interference from nitro-aromatic compounds, which can act as colorimetric quenchers or auto-fluoresce. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that allows short-lived background fluorescence to decay, isolating the specific signal of kinase activity.
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Reagent Preparation: Prepare 2X Kinase/Antibody mixture and 2X ATP/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Compound Titration: Dispense CNIA in a 10-point, 3-fold serial dilution in DMSO, transferring to a 384-well proxiplate (final DMSO concentration of 1%).
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Enzyme Pre-Incubation: Add the 2X Kinase mixture to the compound and incubate for 30 minutes. Causality: Pre-incubating the enzyme with the inhibitor allows binding kinetics to equilibrate before ATP competition begins, which is critical for accurately profiling compounds with slow association rates.
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Reaction Initiation: Add the 2X ATP/Substrate mixture. Critical Step: ATP concentration must be strictly maintained at the apparent Km for the specific kinase to ensure the IC50 reflects true competitive affinity.
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Detection & Validation: Read on a microplate reader (e.g., 615 nm and 665 nm emissions). Validation Checkpoint: Calculate the Z'-factor using a DMSO vehicle (high signal) and a reference inhibitor like MLi-2 (low signal). A Z' > 0.6 validates the assay run[4].
Protocol B: Intracellular Target Engagement via NanoBRET™
Objective: Quantify live-cell permeability and target binding. Causality: Biochemical assays use isolated domains and artificial ATP concentrations (~10-100 µM). In live cells, ATP concentrations are massive (1-5 mM). NanoBRET quantifies the actual target engagement in the presence of physiological ATP competition and cellular membranes, proving that the 1-cyclohexyl group successfully imparts cellular permeability[5].
Fig 2. NanoBRET target engagement workflow for measuring intracellular kinase binding.
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Cell Seeding & Transfection: Plate HEK293 cells in a 96-well format and transiently transfect with a NanoLuc®-Kinase fusion vector. Causality: Transient transfection ensures high expression of the target kinase fused to the bioluminescent donor, generating a robust BRET signal window.
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Tracer Addition: After 24 hours, treat cells with NanoBRET™ Tracer at its predetermined EC50 concentration.
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Compound Treatment: Add CNIA at varying concentrations and incubate for 2 hours. Causality: A 2-hour incubation allows the compound to cross the lipid bilayer, equilibrate within the cytosol, and compete with the tracer and intracellular ATP.
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Substrate Addition & Readout: Add NanoBRET™ Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Validation Checkpoint: Use a non-transfected cell control to subtract background luminescence, ensuring the BRET ratio accurately reflects specific target engagement[5].
Protocol C: Functional Readout via Quantitative Western Blot
Objective: Confirm that target engagement translates to functional pathway inhibition. Causality: Target engagement does not automatically equal functional inhibition (e.g., the compound could bind an inactive conformation that doesn't block downstream signaling). Measuring downstream substrate phosphorylation confirms that binding to the kinase domain functionally halts the pathogenic cascade.
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Cell Treatment: Treat target cells (e.g., A549 or primary PBMCs) with CNIA for 2 hours.
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Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are mandatory; otherwise, endogenous phosphatases will rapidly dephosphorylate the substrate during extraction, yielding false-positive inhibition data.
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Electrophoresis & Immunoblotting: Resolve proteins on a 4-12% Bis-Tris gel, transfer to a PVDF membrane, and probe with anti-phospho and anti-total primary antibodies.
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Quantification & Validation: Image on a near-infrared scanner. Validation Checkpoint: Normalize the phospho-signal to the total target protein signal (not just a housekeeping gene like GAPDH). This proves the compound inhibits kinase catalytic activity rather than merely downregulating total protein expression.
Quantitative Data Presentation
When executing the orthogonal testing cascade described above, a robust indazole-3-amine kinase inhibitor should demonstrate a tightly correlated profile across biochemical, cellular, and functional assays. Below is a structured data matrix illustrating the expected pharmacological profile parameters for a high-quality CNIA-class inhibitor.
| Pharmacological Parameter | Assay Methodology | Representative Target Threshold | Biological & Structural Significance |
| Biochemical IC50 | TR-FRET (at ATP Km ) | < 10 nM | Demonstrates high intrinsic affinity of the indazole core for the kinase hinge region. |
| Cellular IC50 | NanoBRET Target Engagement | < 50 nM | Confirms that the 1-cyclohexyl group successfully drives lipid bilayer permeability and competes with 1-5 mM intracellular ATP. |
| Functional IC50 | Quantitative Western Blot | < 100 nM | Validates that target engagement effectively halts downstream signal transduction. |
| Kinase Selectivity | Kinome Profiling Panel | > 50-fold margin | Ensures the 1-cyclohexyl and 5-nitro vectors provide adequate off-target safety margins against the broader kinome. |
References
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Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Publishing / RSC Advances URL:[Link]
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Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors Source: Elsevier / European Journal of Medicinal Chemistry URL:[Link]
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Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]
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- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
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- 3. Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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